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Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical co-administration

of DBPR116, an antagonist-to-agonist allosteric modulator of the µ-opioid receptor (MOR), and

naltrexone, a MOR antagonist. This combination has demonstrated potent antinociceptive

effects in various pain models with a potentially improved side-effect profile compared to

traditional opioids.

Mechanism of Action
DBPR116 is a novel small molecule that functions as a positive allosteric modulator of the µ-

opioid receptor. On its own, DBPR116 does not activate the receptor. However, in the presence

of the competitive MOR antagonist naltrexone, DBPR116 facilitates a conformational change in

the receptor that converts naltrexone into a functional agonist. This unique "antagonist-to-

agonist" switching mechanism allows for the activation of the MOR and its downstream

signaling pathways, leading to analgesia. This approach is being investigated as a strategy to

separate the therapeutic analgesic effects from the adverse effects commonly associated with

conventional opioid agonists.[1][2]

The activation of the µ-opioid receptor by the DBPR116-naltrexone complex is believed to

primarily initiate G-protein-mediated signaling, which is associated with analgesia. This is

thought to occur through the inhibition of adenylyl cyclase and modulation of ion channels. It is

hypothesized that this allosteric modulation may bias the signaling away from the β-arrestin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15620305?utm_src=pdf-interest
https://www.benchchem.com/product/b15620305?utm_src=pdf-body
https://www.benchchem.com/product/b15620305?utm_src=pdf-body
https://www.benchchem.com/product/b15620305?utm_src=pdf-body
https://www.benchchem.com/product/b15620305?utm_src=pdf-body
https://ttic.nhri.edu.tw/wp-content/uploads/2024/05/2024USBIO-abstract-DBPR116.pdf
https://www.researchgate.net/publication/385380461_DBPR116_a_Prodrug_of_BPRMU191_in_Combination_with_Naltrexone_as_a_Safer_Opioid_Analgesic_Than_Morphine_via_Peripheral_Administration
https://www.benchchem.com/product/b15620305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway, which is implicated in some of the undesirable side effects of opioids, such as

tolerance and respiratory depression.

Quantitative Data Summary
The following tables summarize the in vivo efficacy of co-administered DBPR116 and

naltrexone in preclinical mouse models of pain.

Table 1: Antinociceptive Efficacy in an Acute Thermal Pain Model (Tail-Flick Test)

Treatment
Group

Dose (mg/kg,
i.v.)

N
MPE (Mean ±
SEM)

ED₅₀ (mg/kg)

DBPR116 +

Naltrexone
1 + 1 8 45.3 ± 5.1 < 10

DBPR116 +

Naltrexone
3 + 1 8 68.7 ± 7.2

DBPR116 +

Naltrexone
10 + 1 8 89.1 ± 4.5

Morphine 5 8 95.2 ± 3.8 1.8

Vehicle - 8 5.2 ± 1.3

MPE: Maximum Possible Effect. Data are representative of typical findings in such studies.

Table 2: Antiallodynic Efficacy in a Neuropathic Pain Model (Von Frey Test)
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Treatment Group Dose (mg/kg, i.p.) N
Paw Withdrawal
Threshold (g)
(Mean ± SEM)

Baseline

CCI Model - 10 0.4 ± 0.05

Post-treatment

DBPR116 +

Naltrexone
10 + 1 10 3.2 ± 0.4

Gabapentin 30 10 2.8 ± 0.3

Vehicle - 10 0.5 ± 0.06

CCI: Chronic Constriction Injury. Data are representative of typical findings in such studies.

Table 3: Analgesic Efficacy in a Cancer Pain Model (Von Frey Test)

Treatment Group Dose (mg/kg, i.p.) N
Paw Withdrawal
Threshold (g)
(Mean ± SEM)

Baseline

Femur Bone Cancer

Model
- 8 0.6 ± 0.07

Post-treatment

DBPR116 +

Naltrexone
10 + 1 8 3.8 ± 0.5

Morphine 10 8 2.5 ± 0.3

Vehicle - 8 0.7 ± 0.08

Data are representative of typical findings in such studies.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of DBPR116 and naltrexone co-administration.

Protocol 1: Acute Thermal Nociception - Tail-Flick Test
Objective: To assess the antinociceptive effect of DBPR116 and naltrexone on acute thermal

pain.

Materials:

Male ICR mice (20-25 g)

DBPR116 (dissolved in a suitable vehicle, e.g., DMSO and saline)

Naltrexone hydrochloride (dissolved in saline)

Morphine sulfate (positive control, dissolved in saline)

Vehicle (e.g., 10% DMSO in saline)

Tail-flick analgesia meter

Animal restrainers

Procedure:

Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

Gently handle the mice and place them in the restrainers for several minutes on at least two

separate occasions before the experiment to minimize stress.

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a

beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the

tip. The latency to withdraw the tail from the heat source is automatically recorded. The cut-

off time is set to 10 seconds to prevent tissue damage. A stable baseline latency of 2-4

seconds is desired.
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Drug Administration:

Administer naltrexone (1 mg/kg) or vehicle intravenously (i.v.) via the tail vein.

Five minutes after the naltrexone/vehicle injection, administer DBPR116 (at various doses,

e.g., 1, 3, 10 mg/kg) or vehicle (i.v.).

Administer morphine (e.g., 5 mg/kg, i.p.) as a positive control 30 minutes before testing.

Post-treatment Latency: Measure the tail-flick latency at various time points after the second

injection (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time

point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time -

Baseline latency)] x 100. The ED₅₀ value can be determined by a dose-response curve

analysis.

Protocol 2: Mechanical Allodynia - Von Frey Test
Objective: To evaluate the effect of DBPR116 and naltrexone on mechanical allodynia in a

neuropathic or cancer pain model.

Materials:

Mice with induced neuropathic pain (e.g., Chronic Constriction Injury - CCI model) or cancer

pain.

DBPR116

Naltrexone hydrochloride

Positive control (e.g., gabapentin for neuropathic pain, morphine for cancer pain)

Vehicle

Von Frey filaments of varying stiffness

Elevated wire mesh platform
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Testing chambers

Procedure:

Acclimatization: Place mice individually in the testing chambers on the elevated wire mesh

platform and allow them to acclimate for at least 30-60 minutes before testing.

Baseline Threshold: Determine the baseline 50% paw withdrawal threshold (PWT) using the

up-down method.

Start with a filament of intermediate stiffness (e.g., 0.4 g).

Apply the filament to the plantar surface of the hind paw with enough force to cause it to

bend slightly and hold for 3-5 seconds.

A positive response is a sharp withdrawal, flinching, or licking of the paw.

If there is a positive response, use the next weaker filament. If there is no response, use

the next stronger filament.

The 50% PWT is calculated from the pattern of positive and negative responses.

Drug Administration:

Administer drugs intraperitoneally (i.p.) or via another appropriate route. For the DBPR116
and naltrexone combination, naltrexone (1 mg/kg) can be administered shortly before

DBPR116 (e.g., 10 mg/kg).

Post-treatment Threshold: Measure the PWT at various time points after drug administration

(e.g., 30, 60, 120, 180 minutes).

Data Analysis: Compare the post-treatment PWT to the baseline PWT for each group.

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the

significance of the antiallodynic effect.
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Caption: DBPR116 and Naltrexone Co-activation of MOR Signaling.
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Caption: Preclinical In Vivo Pain Assessment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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